REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[NH2:10].[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=O)=[CH:14][CH:13]=1.O>C(OCC)(=O)C>[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]2[NH:10][C:3]3[CH:4]=[C:5]([F:9])[C:6]([F:8])=[CH:7][C:2]=3[N:1]=2)=[CH:14][CH:13]=1
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Name
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|
Quantity
|
50.7 g
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Type
|
reactant
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Smiles
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NC1=C(C=C(C(=C1)F)F)N
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Name
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|
Quantity
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55.1 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=O)O)C=C1
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Name
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polyphosphoric acid
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Quantity
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507 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
|
1000 mL
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Type
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CUSTOM
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Details
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stirred at this temperature for 90 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to 55° C.
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Type
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ADDITION
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Details
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Under ice cooling ca 1000 mL 32% aqueous sodium hydroxide solution was added (pH ca 9)
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Type
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FILTRATION
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Details
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The suspension was filtered over dicalite
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Type
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WASH
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Details
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the filter cake was washed with 1.5 L ethyl acetate
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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WASH
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Details
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the aqueous phase was washed with 0.5 L ethyl acetate
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Type
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WASH
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Details
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The organic phases were washed with 1M aqueous sodium hydroxide solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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To the solution, silica gel was added
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Type
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CUSTOM
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Details
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the solvent evaporated
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Type
|
CUSTOM
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Details
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was purified by column chromatography over silica gel using a gradient of n-heptane:ethyl acetate (4:1 to 1:1
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Type
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ADDITION
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Details
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The fractions containing the product in pure form
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Type
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CUSTOM
|
Details
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evaporated
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Type
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DISSOLUTION
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Details
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The remaining fractions were dissolved in ethyl acetate
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Type
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WASH
|
Details
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washed twice with 1M aqueous sodium hydroxide solution and brine
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Type
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EXTRACTION
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Details
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the combined aqueous layers extracted once with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Chromatography over silica gel afforded a second batch of compound
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=C1)C1=NC2=C(N1)C=C(C(=C2)F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |